molecular formula C11H10N2O2 B1423178 6-o-tolylpyrimidine-2,4(1H,3H)-dione CAS No. 1309609-29-7

6-o-tolylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1423178
CAS No.: 1309609-29-7
M. Wt: 202.21 g/mol
InChI Key: RMTMIAAKCVBVEC-UHFFFAOYSA-N
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Description

6-o-Tolylpyrimidine-2,4(1H,3H)-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyrimidine-2,4(1H,3H)-dione core, to which this molecule belongs, have been extensively studied for their diverse biological activities . Researchers are particularly interested in these scaffolds for their potential antiproliferative properties. For instance, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as a potent and selective inhibitor of d-dopachrome tautomerase (MIF2), a cytokine that plays a key role in cancer progression . This inhibitor demonstrated the ability to suppress the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures by inducing cell cycle arrest and deactivating the mitogen-activated protein kinase (MAPK) pathway . This provides a promising research direction for exploring similar mechanisms in other pyrimidinedione analogues. Furthermore, various pyrimidine-2,4-dione derivatives have shown notable antiviral activity against targets such as HIV and HSV in research settings, highlighting the versatility of this core structure in probing different biological pathways . The structural motif is also a key intermediate in synthetic chemistry, accessible via modern sustainable methods such as metal-catalyzed cross-coupling reactions, which are crucial for constructing diversely functionalized derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes as a building block or reference standard to facilitate the exploration of novel therapeutic agents and is strictly for laboratory use.

Properties

CAS No.

1309609-29-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-(2-methylphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

RMTMIAAKCVBVEC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=O)NC(=O)N2

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)NC(=O)N2

Origin of Product

United States

Scientific Research Applications

Structure and Synthesis

6-o-Tolylpyrimidine-2,4(1H,3H)-dione features a pyrimidine ring substituted with a p-tolyl group at the 3-position and two keto groups at the 2 and 4 positions. The synthesis typically involves the condensation of p-toluidine with ethyl acetoacetate under acidic or basic conditions, followed by cyclization and oxidation steps. This compound can also undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield derivatives with potentially enhanced properties .

Reaction Mechanisms

The compound can participate in several types of reactions:

  • Oxidation : Can form corresponding oxides.
  • Reduction : Converts keto groups to hydroxyl groups.
  • Substitution : The p-tolyl group can be replaced with other functional groups .

Anticancer Properties

One of the most notable applications of this compound is in cancer research. It has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), an essential regulator of the cell cycle. By inhibiting CDK2 activity, this compound can prevent the transition from the G1 phase to the S phase of the cell cycle, leading to apoptosis in cancer cells .

Case Study: CDK2 Inhibition

In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines by altering cell cycle progression. This mechanism positions it as a potential candidate for developing new anticancer therapies .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. It is being studied for its effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance its antimicrobial efficacy .

Other Therapeutic Applications

Beyond oncology and antimicrobial activity, ongoing research is exploring the use of this compound in other therapeutic areas such as:

  • Anti-inflammatory agents : Potential to modulate inflammatory pathways.
  • Neurological disorders : Investigations into neuroprotective effects.

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis. Its derivatives are being explored for use in developing new materials with unique properties. The compound's ability to undergo various chemical transformations makes it valuable in creating complex organic molecules for industrial applications .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer Research Inhibits CDK2 leading to apoptosis in cancer cells.
Antimicrobial Activity Effective against various bacterial strains and fungi.
Material Science Used as a building block for synthesizing complex organic materials.
Anti-inflammatory Potential applications in modulating inflammatory pathways.Ongoing Research
Neurological Disorders Investigating neuroprotective effects for potential therapeutic use.Ongoing Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Pyrimidine-diones differ primarily in substituent type, position, and ring system modifications. Key analogs include:

Compound Name Position 6 Substituent Other Substituents Core Structure Key Properties/Activities References
6-o-Tolylpyrimidine-2,4(1H,3H)-dione o-Tolyl (2-methylphenyl) None specified Pyrimidine-dione Hypothesized steric effects -
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-dione Phenyl Cyclohexyl (position 3), p-tolyl (position 1) Pyrimidine-dione Synthesized via Pd-catalyzed carbonylation (73% yield)
6-Methylquinazoline-2,4-dione (MBEU-1) Methyl Quinazoline ring Quinazoline-dione Enhanced spin-orbit coupling (SOC) for triplet emission
5-Iodo-1-butylpyrimidine-2,4-dione (7a) Iodo Butyl (position 1) Pyrimidine-dione Antibacterial (50% growth inhibition of B. catarrhalis at 0.128 mg/mL)
6-Benzyl-5-isopropylpyrimidine-2,4-dione Benzyl Isopropyl (position 5) Pyrimidine-dione Anti-HIV activity (structural analog)

Key Observations :

  • Substituent Position : Para-substituted aryl groups (e.g., p-tolyl in ) may enhance synthetic accessibility compared to ortho-substituted analogs due to reduced steric hindrance.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in CBEU ) or bulky substituents (e.g., cyclohexyl in ) can modulate reactivity and intermolecular interactions.
Physicochemical Properties
  • Solubility: Amino-substituted derivatives (e.g., 6-amino-1,3-dimethyl ) exhibit higher solubility due to hydrogen bonding, whereas aryl groups (e.g., o-tolyl) may reduce it.
  • Hydrogen Bonding : Ureide moieties in quinazoline-diones enhance SOC and intermolecular interactions , a feature adjustable via substituent choice in pyrimidine-diones.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-substituted pyrimidine-2,4(1H,3H)-dione derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Alkylation of pyrimidine-dione precursors (e.g., 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) with alkyl halides (e.g., ethyl or propyl iodide) in DMF or THF under basic conditions (K₂CO₃ or Et₃N) typically achieves 40–78% yields. Lower yields (e.g., 40%) may result from steric hindrance or competing side reactions, as seen in the synthesis of Compound 18c . Refluxing with p-toluenesulfonic acid in THF is effective for introducing hydroxybenzoyl groups (e.g., 6a–d in ).

Q. How can researchers confirm the structural integrity of synthesized 6-o-tolylpyrimidine-2,4(1H,3H)-dione derivatives?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., N–H···O interactions in pyrimidine-dione cores ). LCMS validates molecular weight (e.g., [M+H]⁺ = 196.2 for Compound 18c ). For crystalline derivatives, X-ray diffraction resolves intermolecular interactions, such as dimer formation via N–H···O bonds in 6-(trifluoromethyl)pyrimidine-dione .

Q. What spectroscopic techniques are critical for characterizing thieno[2,3-d]pyrimidine-2,4-dione derivatives?

  • Methodological Answer : ¹H NMR identifies alkyl/aryl substituents (e.g., benzyl or thiazole groups in ), while ¹³C NMR confirms carbonyl (C=O) and heterocyclic carbons. Mass spectrometry (e.g., LCMS) ensures purity and molecular ion consistency. For complex mixtures, HPLC with C18 columns (100 × 4 mm) resolves retention times .

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